
tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-formyloxetane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and output.
Chemical Reactions Analysis
Hydrolytic Cleavage
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield tert-butyl alcohol and the corresponding amine. This reaction is typical for carbamates, where the carbonyl group acts as an electrophilic site .
Transesterification
The compound may participate in transesterification reactions, particularly under catalytic conditions, where the tert-butyl group can be displaced by nucleophiles. This process could generate novel carbamate derivatives with modified substituents .
Oxetane Ring Opening
The oxetane ring, strained due to its four-membered structure, is susceptible to nucleophilic attack. For example, ring-opening reactions with nucleophiles like amines or hydroxyl groups could lead to functionalized derivatives .
E/Z-Isomerization
Variable temperature (VT) NMR studies on similar carbamates reveal rotational barriers about the carbamate bond. For example, tert-butyl carbamates with fluorinated substituents exhibit E/Z-isomerization barriers on the order of ~15–16 kcal/mol, influenced by steric and electronic factors .
Hydrolysis Mechanism
The hydrolysis of carbamates typically proceeds via a tetrahedral intermediate, where nucleophilic attack on the carbonyl carbon occurs. In acidic conditions, protonation of the oxygen atom enhances electrophilicity, while basic conditions deprotonate the leaving group to facilitate cleavage .
E/Z-Isomerization Dynamics
Eyring-Polanyi analysis of VT-NMR data for analogous carbamates shows that isomerization rates depend on temperature and steric hindrance. The activation energy (ΔG‡) correlates with the energy barrier for rotation about the carbamate bond, as observed in fluorinated carbamate systems .
Comparative Reaction Analysis
Reaction Type | Key Features | Typical Conditions | Outcome |
---|---|---|---|
Hydrolysis | Acidic/basic catalysis | H₃O⁺ or OH⁻, aqueous | tert-Butyl alcohol + amine |
Transesterification | Nucleophilic substitution | Alkoxide catalysts | Novel carbamate derivatives |
Oxetane Ring Opening | Nucleophilic attack | Polar aprotic solvents (e.g., DMF) | Functionalized oxetane derivatives |
E/Z-Isomerization | Rotational barrier | Variable temperature | Interconversion of isomers |
Experimental Insights
-
VT-NMR Studies : For related carbamates, E/Z-isomerization barriers were quantified using Lorentzian line shape analysis and Eyring-Polanyi theory. This methodology provides a framework for studying rotational dynamics in this compound .
-
Biological Implications : While direct data on this compound is limited, carbamate hydrolysis and isomerization are critical in drug design, as these processes influence stability, bioavailability, and target engagement .
Structural Comparisons
Compound | Key Difference | Implications |
---|---|---|
tert-Butyl N-(3-hydroxyoxetan-3-yl)-N-methylcarbamate | Hydroxyl group replaces formyl | Increased polarity, altered reactivity |
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methylcarbamate | Thietane ring instead of oxetane | Reduced ring strain, distinct reaction pathways |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H17NO4
- Molecular Weight : 217.25 g/mol
- Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and a formyloxetane structure, which contributes to its unique reactivity and stability.
Medicinal Chemistry Applications
Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate has been investigated for its potential therapeutic roles:
- Anticancer Activity : Research indicates that derivatives of carbamates can serve as inhibitors for various cancer-related pathways. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation .
- Antiviral Properties : Some studies suggest that carbamate derivatives can exhibit antiviral activity by interfering with viral replication processes. The structural features of this compound may enhance its efficacy against certain viral pathogens .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways .
- Reagent in Palladium-Catalyzed Reactions : Similar compounds are often used as reagents in palladium-catalyzed reactions for the synthesis of N-Boc-protected amines, which are crucial intermediates in drug development .
Case Study 1: Anticancer Compound Development
A study published in Journal of Medicinal Chemistry explored the synthesis of a series of carbamate derivatives based on this compound. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .
Case Study 2: Synthesis and Characterization
A research article detailed the synthetic pathway of this compound, highlighting its use as an intermediate in the preparation of novel heterocyclic compounds. The study emphasized the efficiency of the synthetic route and the stability of the final products, which were evaluated for biological activity .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate include other carbamates and oxetane derivatives, such as:
- tert-butyl N-(2-oxetan-3-yl)-N-methylcarbamate
- tert-butyl N-(3-hydroxyoxetan-3-yl)-N-methylcarbamate
Uniqueness
This compound is unique due to its specific structure, which combines the carbamate and oxetane moieties. This unique structure imparts distinct reactivity and properties, making it valuable for various scientific research applications.
Biological Activity
Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate is a compound of interest due to its potential biological activities. The structural formula is represented as C10H17NO4, and it contains a tert-butyl group, a carbamate moiety, and a formyloxetane structure. Understanding its biological activity can provide insights into its applications in pharmaceuticals and agrochemicals.
Chemical Structure
The compound's structure can be summarized with the following details:
- Molecular Formula : C10H17NO4
- SMILES Notation : CC(C)(C)OC(=O)NCC1(COC1)C=O
- InChI Key : PSOZAVUSLMHMEN-UHFFFAOYSA-N
Biological Activity Overview
Research on the biological activity of this compound is limited, with no extensive literature directly available. However, carbamate derivatives are known for their diverse biological properties, including:
- Neurotoxicity : Many carbamates inhibit acetylcholinesterase, leading to increased acetylcholine levels and potential neurotoxic effects.
- Antimicrobial Activity : Some carbamate compounds exhibit antimicrobial properties, which could be relevant for this compound as well.
Case Studies and Research Findings
While specific studies on this compound are scarce, related research on similar carbamate structures provides valuable insights:
- Neuroprotective Effects : A study on related carbamates showed protective effects against neurodegenerative processes by modulating inflammatory responses in astrocytes (MDPI, 2020) . This suggests that this compound may also have neuroprotective potential.
- Antimicrobial Properties : Research into various carbamate compounds has indicated their effectiveness against bacterial strains, suggesting the possibility of similar activity for this compound.
Predicted Collision Cross Section
The following table summarizes the predicted collision cross-section values for different adducts of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 216.12303 | 152.2 |
[M+Na]+ | 238.10497 | 155.4 |
[M+NH4]+ | 233.14957 | 155.2 |
[M+K]+ | 254.07891 | 152.7 |
[M-H]- | 214.10847 | 149.5 |
Toxicity Profile
Although specific toxicity data for this compound is not available, general toxicity profiles of carbamates suggest:
Toxicity Type | Description |
---|---|
Acute Toxicity | Moderate to high toxicity in various species |
Neurotoxicity | Potential inhibition of acetylcholinesterase |
Environmental Impact | Varies based on specific structure; some are persistent |
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate, and what key intermediates are involved?
Answer: The synthesis of this compound typically involves multi-step protocols. A common approach includes:
- Step 1: Alkylation of an oxetan-3-yl precursor using reagents like NaH in DMF to introduce the tert-butyl carbamate group .
- Step 2: Formylation of the oxetane ring using chlorooxoacetate or similar reagents under controlled temperatures (0°C to rt) to install the formyl moiety .
- Intermediate Isolation: Key intermediates include tert-butyl N-(3-bromooxetan-3-yl)-N-methylcarbamate, which undergoes nucleophilic substitution or metal-catalyzed coupling to introduce functional groups .
Yields can vary (42–99%) depending on reaction conditions, such as solvent choice (THF vs. DMF) and catalyst systems (e.g., t-BuOK) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be monitored?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for C=O (carbamate: ~1700 cm⁻¹; formyl: ~1725 cm⁻¹) and N-H (if present) at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (e.g., C₁₁H₁₈NO₄: calc. 228.1231) .
Q. What are the recommended storage conditions to ensure the stability of this compound during experimental workflows?
Answer:
- Storage Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the carbamate or formyl groups .
- Light Sensitivity: Protect from direct sunlight to avoid photodegradation, especially for the oxetane ring .
- Inert Atmosphere: Use nitrogen or argon for long-term storage to minimize oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing side reactions?
Answer:
- Solvent Optimization: Polar aprotic solvents (DMF, THF) improve solubility of intermediates, but DMF may accelerate side reactions at elevated temperatures (>60°C) .
- Catalyst Screening: Use t-BuOK instead of NaH for milder base conditions, reducing unwanted elimination byproducts .
- Temperature Control: Stepwise heating (e.g., 0°C → rt → 60°C) minimizes thermal degradation of the formyl group .
- Byproduct Analysis: Monitor reactions via TLC or LC-MS to detect early-stage intermediates (e.g., tert-butyl N-methylcarbamate derivatives) .
Q. What computational chemistry approaches are employed to predict the reactivity and regioselectivity of this compound in nucleophilic additions?
Answer:
- DFT Calculations: Predict electrophilic sites by analyzing molecular electrostatic potential (MEP) surfaces. The formyl carbon and oxetane oxygen are high-electron-density sites prone to nucleophilic attack .
- Molecular Dynamics (MD) Simulations: Assess steric effects of the tert-butyl group on reaction pathways. For example, bulky substituents may direct nucleophiles to the oxetane ring rather than the carbamate .
- Transition State Modeling: Identify energy barriers for competing pathways (e.g., formylation vs. carbamate cleavage) using software like Gaussian or ORCA .
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?
Answer:
- Data Cross-Validation: Compare experimental NMR/IR with computed spectra (e.g., using ACD/Labs or ChemDraw). Deviations >0.3 ppm in ¹H NMR may indicate conformational flexibility or solvent effects .
- Crystallographic Analysis: Resolve ambiguities via single-crystal X-ray diffraction to confirm bond lengths and angles (e.g., oxetane ring puckering vs. planarity) .
- Isotopic Labeling: Use deuterated analogs to assign overlapping signals in complex spectra (e.g., tert-butyl vs. methyl protons) .
Properties
CAS No. |
2751615-86-6 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11(4)10(5-12)6-14-7-10/h5H,6-7H2,1-4H3 |
InChI Key |
FSTSQUNNBVYNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(COC1)C=O |
Purity |
95 |
Origin of Product |
United States |
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